molecular formula C5H11NO2S B13174015 Methyl 2-amino-3-(methylsulfanyl)propanoate

Methyl 2-amino-3-(methylsulfanyl)propanoate

Cat. No.: B13174015
M. Wt: 149.21 g/mol
InChI Key: OMBVLJSHPJLTKD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(methylsulfanyl)propanoate is an organic compound with the molecular formula C5H11NO2S It is a derivative of alanine, where the amino group is substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(methylsulfanyl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methyl mercaptan in the presence of a base, followed by the addition of ammonia to introduce the amino group. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(methylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding simpler amino acid derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield methyl 2-amino-3-(methylsulfinyl)propanoate or methyl 2-amino-3-(methylsulfonyl)propanoate.

Scientific Research Applications

Methyl 2-amino-3-(methylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(methylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Its effects are mediated through the modulation of biochemical pathways, including those related to sulfur metabolism and amino acid synthesis.

Comparison with Similar Compounds

Methyl 2-amino-3-(methylsulfanyl)propanoate can be compared with other similar compounds, such as:

    Methyl 2-amino-3-(methylthio)propanoate: Similar in structure but with different reactivity and applications.

    Methyl 2-amino-3-(ethylsulfanyl)propanoate: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in chemical properties and biological activity.

    Methyl 2-amino-3-(methylsulfinyl)propanoate: An oxidized derivative with distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-3-methylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)3-9-2/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVLJSHPJLTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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